

3-Oxocyclohexanecarbonitrile: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-oxocyclohexanecarbonitrile**, a versatile bifunctional molecule, and its pivotal role as a precursor in modern organic synthesis. We will explore its chemical and physical properties, detailed synthetic protocols, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Introduction

3-Oxocyclohexanecarbonitrile (CAS No. 17983-30-1) is an organic compound featuring a cyclohexane ring functionalized with both a ketone and a nitrile group.^[1] This unique arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.^[2] The presence of both an electrophilic carbonyl center and a nitrile group, which can be hydrolyzed, reduced, or act as a nucleophile precursor, allows for a diverse range of chemical transformations.^[1] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is a subject of significant interest.^[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **3-oxocyclohexanecarbonitrile** is essential for its effective use in synthesis. The data presented

below has been compiled from various sources.

Table 1: Physicochemical Properties of **3-Oxocyclohexanecarbonitrile**

Property	Value	Source
CAS Number	17983-30-1	[3] [4] [5]
Molecular Formula	C ₇ H ₉ NO	[3] [4] [5]
Molecular Weight	123.15 g/mol	[4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	270.8 ± 33.0 °C (Predicted)	[3]
Density	1.05 ± 0.1 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C	[3]
IUPAC Name	3-oxocyclohexane-1-carbonitrile	[4]

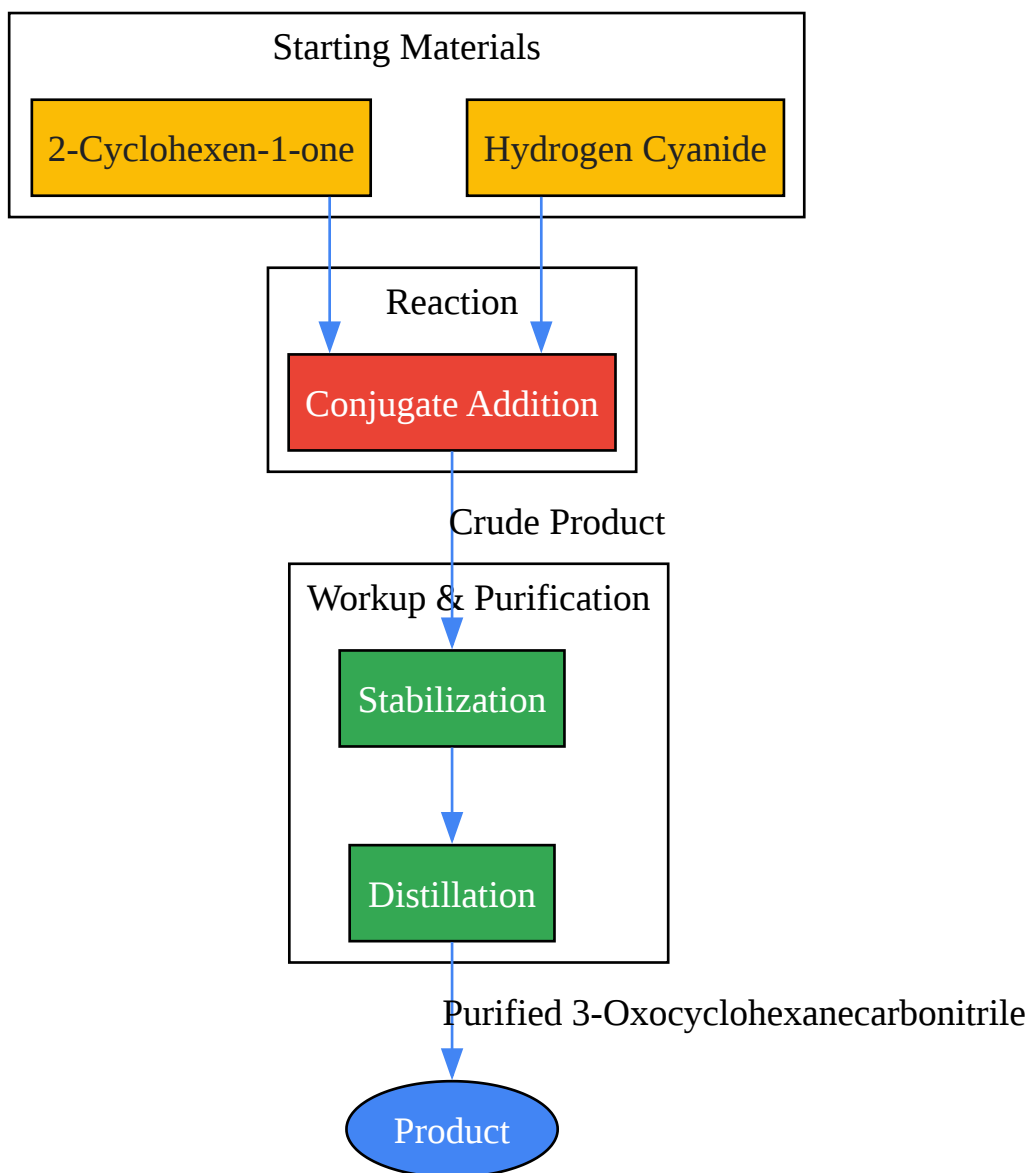
Table 2: Spectroscopic Data of **3-Oxocyclohexanecarbonitrile**

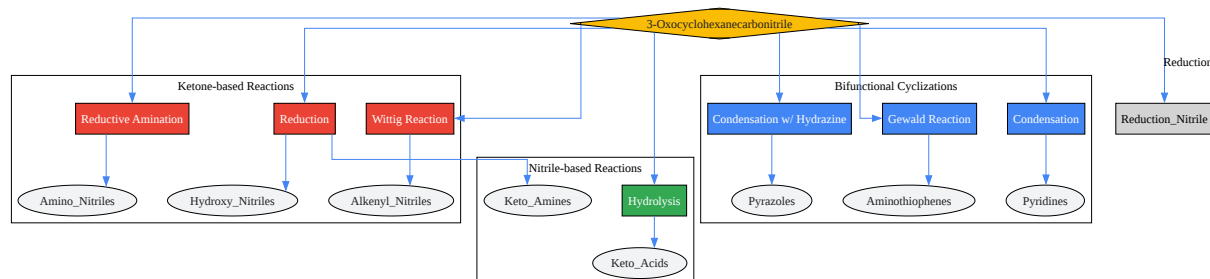
While detailed experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the structure. For the related compound 3-oxocyclohex-1-ene-1-carbonitrile, some data is available.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Protons alpha to ketone and nitrile, other ring protons	Signals expected in the range of 2.0-3.0 ppm
^{13}C NMR	Carbonyl carbon (C=O), Nitrile carbon (C \equiv N), Ring carbons	~200-210 ppm (C=O), ~115-125 ppm (C \equiv N), ~20-50 ppm (ring CH ₂)
IR Spectroscopy	C=O stretch, C \equiv N stretch	~1715 cm ⁻¹ (ketone), ~2240 cm ⁻¹ (nitrile)
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 123

Synthesis of 3-Oxocyclohexanecarbonitrile

The most common and well-documented synthesis of **3-oxocyclohexanecarbonitrile** involves the conjugate addition of hydrogen cyanide to 2-cyclohexen-1-one.[\[3\]](#)[\[6\]](#)





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